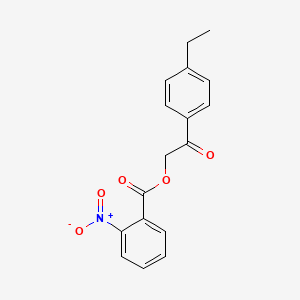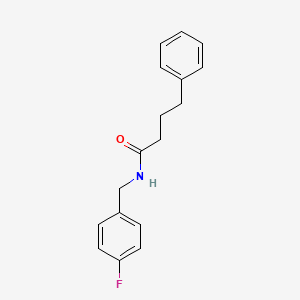![molecular formula C15H17N3OS B5856349 N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a thioacetamide derivative that has been shown to have various physiological and biochemical effects. In
作用機序
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, such as histone deacetylases and phosphodiesterases, which play a role in cancer growth and inflammation. Additionally, this compound may modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is its potential as an anti-cancer agent and its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the study of inflammatory diseases. However, a limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One direction is to further investigate the compound's mechanism of action and its potential as an anti-cancer agent, neuroprotective agent, and anti-inflammatory agent. Additionally, research could focus on the development of this compound derivatives with improved potency and selectivity. Furthermore, studies could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, research could investigate the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound with potential use in various research applications. This compound has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, although its mechanism of action is not fully understood. There are several future directions for research on this compound, including investigating its mechanism of action, developing derivatives with improved potency and selectivity, and exploring its use in combination with other drugs.
合成法
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can be synthesized using various methods. One common method is the reaction of 3,4-dimethylaniline with 4-methyl-2-thiopyrimidine-5-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been used in various research applications, including cancer research, neurodegenerative disease research, and inflammation research. Studies have shown that this compound has potential as an anti-cancer agent, as it inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-4-5-13(8-11(10)2)18-14(19)9-20-15-16-7-6-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUVXHNYZJCNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)

![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)


![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)

![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)